molecular formula C10H17NO3 B1651985 Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate CAS No. 1375303-95-9

Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate

Cat. No.: B1651985
CAS No.: 1375303-95-9
M. Wt: 199.25
InChI Key: DTRWUCPGNVUBHB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate is a chemical compound with the CAS Number: 152537-03-6 . Its IUPAC name is tert-butyl 3- (2-hydroxyethyl)-1-azetidinecarboxylate . The compound has a molecular weight of 201.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 287.4±13.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 61.1±6.0 kJ/mol . The compound has a flash point of 127.6±19.8 °C . The index of refraction is 1.488 . The molar refractivity is 53.1±0.3 cm^3 . The compound has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . The polar surface area is 50 Å^2 . The polarizability is 21.0±0.5 10^-24 cm^3 . The surface tension is 40.2±3.0 dyne/cm . The molar volume is 184.3±3.0 cm^3 .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related compounds demonstrates the utility of tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate in providing access to novel chemical spaces. These compounds serve as versatile intermediates for further selective derivatization, exploring the chemistry of azetidine and cyclobutane rings, thus offering routes to new compounds that are complementary to those accessible through piperidine ring systems (Meyers et al., 2009).

Applications in Peptide Synthesis

Research on amino acid-azetidine chimeras highlights the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras, derived from modifications of tert-butyl ester azetidine analogs, are designed as tools for studying the influence of conformation on peptide activity. Such studies are pivotal for the development of novel peptides with tailored properties for therapeutic applications (Sajjadi & Lubell, 2008).

Mechanistic Insights and Reaction Pathways

The aza-Payne rearrangement illustrates the synthetic value of this compound derivatives in organic synthesis. This process involves the rearrangement of N-activated 2-aziridinemethanols to yield functionalized 1,2-amino alcohols, demonstrating the compound's role in facilitating novel rearrangement reactions and providing a pathway to optically active amino alcohols (Ibuka, 1998).

Building Blocks for Medicinal Chemistry

The study of protected 3-haloazetidines, widely used in medicinal chemistry, underlines the importance of this compound derivatives as building blocks. These compounds facilitate the preparation of high-value azetidine-3-carboxylic acid derivatives, essential for the synthesis of novel pharmaceutical agents (Ji et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4,12H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRWUCPGNVUBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CCO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139954
Record name 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375303-95-9
Record name 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375303-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-hydroxyethylidene)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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